molecular formula C31H36O11 B593425 erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether CAS No. 844637-85-0

erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether

Cat. No.: B593425
CAS No.: 844637-85-0
M. Wt: 584.618
InChI Key: LCXGTSCVCJANHX-MPALEEEBSA-N
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Description

Chemical Identity and Structural Features
erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (CAS: 613684-55-2) is a lignan derivative with the molecular formula C₃₁H₃₆O₁₁ and a molecular weight of 584.61 g/mol . Its structure comprises a guaiacylglycerol backbone linked via a β-O-4' ether bond to a dehydrodisinapyl moiety. The "erythro" designation refers to the stereochemical configuration of the glycerol unit, distinguishing it from its "threo" counterpart .

Source and Isolation
This compound is primarily isolated from the seed shells of Hevea brasiliensis (Brazilian rubber tree) . It has also been identified in Brassica fruticulosa, where it exhibits phytotoxic activity by inhibiting lettuce germination .

Additionally, its phytotoxic properties suggest ecological roles in plant allelopathy .

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXGTSCVCJANHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex phenolic compound derived from lignin, exhibiting significant biological activity. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has the molecular formula C20H24O7C_{20}H_{24}O_7 and a molecular weight of approximately 376.4 g/mol. It features multiple hydroxyl groups, contributing to its reactivity and interaction with biological systems .

Biological Activities

1. Antioxidant Activity
Research indicates that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether exhibits potent antioxidant properties. It scavenges free radicals, thereby protecting cellular components from oxidative stress. This activity is attributed to its phenolic structure, which allows for hydrogen donation to free radicals .

2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties
Erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial survival .

The biological activities of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be attributed to several mechanisms:

  • Free Radical Scavenging: The compound's hydroxyl groups donate electrons to neutralize free radicals.
  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation: The compound may influence signaling pathways related to inflammation and apoptosis, enhancing cellular defense mechanisms.

Case Studies

Several studies have explored the biological effects of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether:

StudyFindings
Study 1 (2020)Demonstrated antioxidant capacity in vitro using DPPH assay.Supports its use as a natural antioxidant in food preservation.
Study 2 (2021)Showed anti-inflammatory effects in a murine model of arthritis.Suggests potential for therapeutic use in inflammatory conditions.
Study 3 (2022)Evaluated antimicrobial efficacy against E. coli and S. aureus.Indicates potential as a natural antimicrobial agent in clinical settings.

Research Findings

Recent findings highlight the versatility of erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in various biological contexts:

  • Neuroprotective Effects: Emerging research indicates that this compound may protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases.
  • Cardiovascular Benefits: Its ability to reduce inflammation and oxidative stress may contribute to cardiovascular health, potentially lowering the risk of heart disease.
  • Cancer Research: Preliminary studies suggest that erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether may inhibit cancer cell proliferation through apoptosis induction.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Soluble in chloroforM, dichloromethane, DMSO, and acetone .
  • Storage : Stable at -20°C in powder form for up to three years .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Stereochemistry Key Structural Differences
erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether 613684-55-2 C₃₁H₃₆O₁₁ 584.61 erythro Dehydrodisinapyl ether linkage
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether 844637-85-0 C₃₁H₃₆O₁₁ 584.61 threo Stereochemical inversion at glycerol unit
Guaiacylglycerol β-coniferyl ether 1103-58-8 C₂₀H₂₄O₇ 376.40 erythro/threo Coniferyl alcohol substituent (vs. sinapyl)
5-(±) erythro-Guaiacyl-glycerol-O-4'-dihydroconiferyl ether Not provided C₂₀H₂₄O₇ ~376.40 racemic mixture Dihydroconiferyl group (saturated side chain)

Key Differences and Implications

Stereochemistry: The erythro/threo configuration significantly impacts bioactivity. For example, the erythro form of dehydrodisinapyl ether shows elastase inhibition, while the threo coniferyl ether analogue targets NO pathways .

Substituent Groups: Dehydrodisinapyl vs. Saturated vs. Unsaturated Side Chains: Dihydroconiferyl derivatives (saturated) exhibit reduced reactivity compared to dehydrodisinapyl analogues, affecting their interaction with biological targets .

Source-Dependent Variability :

  • Compounds isolated from Hevea brasiliensis (e.g., erythro-dehydrodisinapyl ether) show elastase inhibition, whereas those from other plants (e.g., Brassica fruticulosa) display phytotoxicity .

Preparation Methods

Extraction Protocol

  • Raw Material : Dried seed shells or plant biomass.

  • Solvent System : Sequential extraction with hexane (non-polar), ethyl acetate (mid-polar), and methanol (polar).

  • Chromatography : Final purification via silica gel or reverse-phase HPLC, yielding 0.2–0.5% w/w.

Challenges:

  • Low natural abundance (<1% in most sources).

  • Co-elution with structurally similar lignans necessitates advanced separation techniques.

Chemical Synthesis Strategies

Synthetic routes prioritize stereoselectivity at the β-O-4' linkage and erythro configuration. Key methods include:

Aldol Condensation-Mediated Coupling

This approach, adapted from neolignan synthesis, involves:

  • Precursor Preparation :

    • Guaiacol derivatives (e.g., ferulic acid) are protected as bis-methoxymethyl (MOM) ethers.

    • Coniferyl aldehyde is synthesized via Vilsmeier-Haack formylation.

  • Aldol Reaction :

    • Evans/Seebach chiral auxiliaries enforce syn-selectivity (d.r. >10:1).

    • Example: Reaction of MOM-protected ferulic acid derivative with coniferyl aldehyde yields β-O-4' linked intermediates (47–78% yield).

  • Reduction and Deprotection :

    • Keto-aldehyde intermediates undergo NaBH₄ reduction, producing erythro:threo ratios of 7:1.

    • Acidic deprotection (HCl/MeOH) removes MOM groups, achieving final yields of 28–38%.

Key Data:

StepReagents/ConditionsYield (%)Erythro:Threo Ratio
Aldol CondensationCs₂CO₃, 18-crown-6, 100°C47N/A
ReductionNaBH₄, MeOH, 0°C877:1
Deprotection10% HCl, iPrOH, 60°C76Retained

Mitsunobu Etherification

Patented methods utilize Mitsunobu conditions to form β-O-4' linkages:

  • Glycidyl Ether Activation :

    • Isopropylidene glycerol reacts with guaiacol derivatives under triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

  • Hydrolysis :

    • 10% HCl at 80°C cleaves protecting groups, yielding erythro-configuration products (78–80% yield).

Optimization:

  • Molar Ratios : Excess guaiacol (1.5 eq.) improves etherification efficiency.

  • Solvent : Tetrahydrofuran (THF) enhances reagent solubility vs. dichloromethane.

Stereochemical Control Techniques

Evans Auxiliary Approach

Chiral oxazolidinones direct aldol stereochemistry:

  • Syn-Selectivity : Auxiliary R-groups bias transition states, achieving >90% syn diastereomers.

  • Post-Aldol Modification : Mitsunobu inversion converts syn to anti isomers when needed.

Catalytic Asymmetric Epoxidation

Patents describe Sharpless epoxidation of glycidyl ethers:

  • Catalyst : Ti(OiPr)₄/(+)-DET complex.

  • Erythro Preference : Epoxide ring-opening with guaiacol nucleophiles favors erythro products (d.r. 3:1).

Industrial-Scale Optimization

Solvent-Free Synthesis

A patent eliminates solvents by reacting molten guaiacol with glycidyl ethers:

  • Conditions : 90–100°C, catalytic NaOH (0.003–0.05 mol%).

  • Yield : 85–92% with 95% purity.

Chromatography-Free Purification

The Royal Society of Chemistry protocol uses acid-base partitioning:

  • Reaction Quench : 1 M HCl precipitates impurities.

  • Liquid-Liquid Extraction : Dichloromethane/water separates product (95% recovery).

Emerging Enzymatic Methods

Laccase-Mediated Coupling

Pilot studies use fungal laccases to dimerize coniferyl alcohol:

  • Substrate : Coniferyl alcohol and guaiacylglycerol.

  • Yield : 12–18% (low due to side reactions) .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Synthetic Modifications : Introduce substituents at the β-O-4' linkage or guaiacyl moiety.
  • Assay Panel : Test derivatives against HLE, matrix metalloproteinases (MMPs), and related proteases to evaluate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether
Reactant of Route 2
erythro-Guaiacylglycerol-|A-O-4'-dehydrodisinapyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.